7-bromo-N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide
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Overview
Description
7-bromo-N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a dimethoxyphenyl group, and a benzoxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes bromination, nucleophilic substitution, and amide formation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxepine derivatives.
Scientific Research Applications
7-bromo-N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-bromo-N-[2-(2,5-dimethoxyphenyl)ethyl]-5,5-dioxo-4H-1,5$l^{6}-thieno[3,2-c]thiochromene-2-carboxamide: This compound shares structural similarities but has different functional groups and properties.
4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Another brominated compound with distinct chemical properties and applications.
Uniqueness
7-bromo-N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential applications. Its unique structure allows for targeted interactions with biological molecules and versatile chemical transformations.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H16BrNO4 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
7-bromo-N-(2,5-dimethoxyphenyl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C19H16BrNO4/c1-23-15-4-6-18(24-2)16(11-15)21-19(22)12-7-8-25-17-5-3-14(20)10-13(17)9-12/h3-11H,1-2H3,(H,21,22) |
InChI Key |
GYRLPUCVLGQWEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2 |
Origin of Product |
United States |
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